molecular formula C7H11FO2 B6193572 {4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol CAS No. 2680537-00-0

{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B6193572
CAS No.: 2680537-00-0
M. Wt: 146.16 g/mol
InChI Key: YAGZKPIIIAGHJZ-UHFFFAOYSA-N
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Description

{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic organic compound characterized by a seven-membered oxabicyclo[2.2.1]heptane framework with a fluorine substituent at position 4 and a hydroxymethyl group at position 1. Its molecular formula is C₇H₁₁FO₂ (molecular weight: 146.16 g/mol), and its IUPAC name is (4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl)methanol . The compound’s stereoelectronic properties are influenced by the fluorine atom’s electronegativity and the bicyclic system’s rigidity, which may enhance binding specificity in biological systems. Structural data, including SMILES (C1CC2(CC1(CO2)F)CO) and InChIKey (YAGZKPIIIAGHJZ-UHFFFAOYSA-N), are critical for computational modeling and synthesis planning .

Properties

CAS No.

2680537-00-0

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

(4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

InChI

InChI=1S/C7H11FO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5H2

InChI Key

YAGZKPIIIAGHJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)F)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-fluoro-2-oxabicyclo[221]heptan-1-yl}methanol typically involves the reaction of suitable precursors under specific conditionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of {4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

{4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atom and the oxabicycloheptane ring system play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a compound of interest for further study .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Features Biological/Chemical Implications References
This compound C₇H₁₁FO₂ Bicyclo[2.2.1]heptane, fluorine at C4, hydroxymethyl at C1 Enhanced hydrophilicity due to -OH; potential CNS activity via fluorine’s electronegativity
1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride C₇H₁₃ClFNO Amine group replaces -OH; hydrochloride salt Improved solubility and stability; possible neurotransmitter modulation (e.g., dopamine/serotonin)
(2-Oxabicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride C₇H₁₄ClNO Lacks fluorine; amine group Reduced electronegativity may lower receptor affinity compared to fluorinated analogs
[4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol C₉H₁₆O₂ Bicyclo[2.1.1]hexane; isopropyl substituent at C4 Increased steric bulk may limit membrane permeability; altered metabolic stability
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol C₉H₁₆O₂ Larger bicyclo[2.2.2]octane framework; methyl group Higher rigidity and lipophilicity; potential for material science applications

Key Comparative Insights

Fluorine vs. Hydroxyl/Amino Substitutions

  • Fluorine’s Role: The fluorine atom in this compound enhances binding affinity to biological targets (e.g., enzymes or receptors) through electronegative interactions, a feature absent in non-fluorinated analogs like (2-oxabicyclo[2.2.1]heptan-1-yl)methanamine .
  • Hydroxyl vs. Amine : Replacing the hydroxyl group with an amine (as in 1-{4-Fluoro-...methanamine hydrochloride) increases solubility in aqueous media due to salt formation, making it more suitable for pharmaceutical formulations .

Bicyclic Framework Variations

  • Ring Size: Smaller bicyclo[2.1.1]hexane systems (e.g., [4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol) introduce steric constraints, reducing conformational flexibility compared to the heptane framework .
  • Functional Group Positioning : In 4-Fluorobicyclo[2.2.1]heptane derivatives, the absence of oxygen or nitrogen in the ring (e.g., 4-Fluorobicyclo[2.2.1]heptane) limits hydrogen-bonding capabilities, reducing biological activity .

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